molecular formula C11H13NO B3286190 3-propyl-1H-indol-6-ol CAS No. 820960-40-5

3-propyl-1H-indol-6-ol

Cat. No. B3286190
M. Wt: 175.23 g/mol
InChI Key: JVAOYWIWGKNINR-UHFFFAOYSA-N
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Description

“3-propyl-1H-indol-6-ol” is an organic compound that belongs to the class of compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Synthesis Analysis

The synthesis of indole derivatives, such as “3-propyl-1H-indol-6-ol”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “3-propyl-1H-indol-6-ol” is based on the indole scaffold, which is an important heterocyclic system that provides the skeleton to many bioactive compounds . The indole nucleus is aromatic in nature, containing a benzenoid nucleus and having 10 π-electrons .


Chemical Reactions Analysis

Indole derivatives, including “3-propyl-1H-indol-6-ol”, have been synthesized for various biological activities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Future Directions

Indole derivatives, including “3-propyl-1H-indol-6-ol”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, future research could focus on exploring these potentials further.

properties

IUPAC Name

3-propyl-1H-indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-8-7-12-11-6-9(13)4-5-10(8)11/h4-7,12-13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAOYWIWGKNINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propyl-1H-indol-6-ol

Synthesis routes and methods

Procedure details

In analogy to the procedure described in example 3 b], 1-(tert-butyl-dimethyl-silanyl)-6-(tert-butyl-dimethyl-silanyloxy)-3-propyl-1H-indole was treated with tetrabutylammonium fluoride hydrate to obtain 3-propyl-1H-indol-6-ol as white crystals.
Name
1-(tert-butyl-dimethyl-silanyl)-6-(tert-butyl-dimethyl-silanyloxy)-3-propyl-1H-indole
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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